Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-2-17-10(16)7-5-13-15-8(12)3-6(4-11)14-9(7)15/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODULSOUXVNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . Common solvents used in the synthesis include acid and ethanol, while catalysts such as sodium ethoxide and amine-based bases are frequently employed . Industrial production methods often utilize conventional heating conditions to obtain large quantities of the starting materials .
Chemical Reactions Analysis
Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include POCl3 in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . Major products formed from these reactions include 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine .
Scientific Research Applications
Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological research.
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzymatic Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of several key enzymes involved in cancer progression and inflammatory responses .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Antiviral Activity : Some studies suggest that the compound may exhibit antiviral properties by inhibiting viral RNA synthesis in infected cells .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of specific inflammatory pathways, highlighting its potential in treating inflammatory diseases .
- Psychopharmacological Effects : Certain derivatives from this class have been explored for their effects on the central nervous system, suggesting possible applications in treating psychiatric disorders .
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the addition of POCl3 in the presence of pyridine activates malonic acid phosphoric ester, leading to the synthesis of the compound in higher yields . This activation process is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Key Observations:
Chloromethyl vs. Chlorine/Ethyl Groups :
- The chloromethyl group (-CH₂Cl) in the target compound introduces a reactive site for further functionalization (e.g., nucleophilic substitution) , whereas the ethyl group in enhances metabolic stability.
- Dichloro derivatives (e.g., ) exhibit stronger halogen bonding but lack the steric bulk of chloromethyl.
Fluorinated vs. Chlorinated Derivatives :
- Fluorinated analogs (e.g., ) show improved bioavailability due to fluorine’s electronegativity and metabolic resistance. In contrast, chlorinated compounds may exhibit higher reactivity in cross-coupling reactions .
Ester Stability: The ethyl ester at position 3 is prone to hydrolysis under alkaline conditions, as seen in related pyrazolo[1,5-a]thieno[2,3-e]pyrimidines . This instability necessitates careful handling in drug development.
Biological Activity
Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring. Its molecular formula is , and it exhibits properties that make it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents. The process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications .
Antitumor Effects
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antitumor activity across various cancer cell lines. This compound has shown promise in inhibiting cell proliferation and migration in vitro, particularly against certain types of carcinoma cells .
The mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. By targeting these pathways, the compound can disrupt cellular processes that lead to tumor growth and metastasis. The initial substitution reactions followed by cyclization contribute to its biological efficacy .
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : In laboratory settings, the compound has demonstrated significant inhibition of cancer cell lines such as A431 (vulvar epidermal carcinoma), showcasing its potential as an anticancer agent .
- Cell Migration and Invasion : The compound has also been tested for its effects on cell migration and invasion, revealing promising results that suggest it may hinder these processes effectively .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antitumor effects. The study identified key signaling pathways affected by the compound, including those involved in apoptosis and cell cycle regulation.
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclization and functionalization steps. A common method involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux, followed by esterification . Key parameters include:
Q. Yield Optimization Table :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| POCl₃-mediated chlorination | Reflux, 4 hours | 62–70% | |
| LiHMDS-assisted substitution | THF, 0°C, 30 minutes | 35–40% |
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Characterization relies on:
Q. Example NMR Data :
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Chloromethyl (CH₂Cl) | 4.62 (s, 2H) | 43.1 |
| Ester (COOEt) | 1.40 (t, 3H) | 165.2 |
Q. What stability considerations are critical during storage and handling?
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous alkaline conditions, leading to decarboxylation .
- Light Sensitivity : Chlorinated pyrazolo-pyrimidines may degrade under UV light; store in amber vials at –20°C .
- Inert Atmosphere : Use argon/nitrogen for reactions involving LiHMDS to prevent moisture interference .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions impact biological activity, and what SAR (Structure-Activity Relationship) insights exist?
- 5-(Chloromethyl) Group : Enhances electrophilicity, enabling covalent binding to kinase targets (e.g., anti-tumor activity) .
- 7-Chloro Substitution : Improves metabolic stability by reducing oxidative dehalogenation in vivo .
- Comparative SAR Table :
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 7-Chloro-5-methyl analog | 1.2 µM | EGFR Kinase |
| 5-(Chloromethyl)-7-amino derivative | 0.8 µM | PI3Kδ |
Q. How can conflicting NMR or crystallography data be resolved during structural validation?
- Crystallographic vs. Solution Data : X-ray structures (e.g., planar geometry ) may differ from solution NMR due to dynamic effects. Use DFT calculations to model conformers .
- Solvent Artifacts : CDCl₃ can induce shifts; cross-validate with DMSO-d₆ spectra .
- Multi-Technique Approach : Combine MS/MS fragmentation patterns with NOESY for ambiguous proton assignments .
Q. What advanced catalytic methods enable regioselective functionalization of the pyrazolo-pyrimidine core?
- Pd-Catalyzed C–H Arylation : PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activates C–O bonds for coupling with aryl boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction time for SNAr (nucleophilic aromatic substitution) at the 7-position from 12 hours to 30 minutes .
Q. Reaction Optimization Table :
| Method | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Traditional SNAr | DMF, 80°C, 12 hours | 7-Cl → 7-OAr | 45% |
| Pd/PyBroP Catalysis | THF, 60°C, 2 hours | 5-CH₂Cl → 5-Ar | 82% |
Q. How does the compound behave under reductive or oxidative conditions, and what derivatives are accessible?
Q. Derivatization Pathways :
Reductive Amination : React with primary amines to form 3-carboxamide analogs .
Nucleophilic Displacement : Replace Cl with thiols or amines under basic conditions (K₂CO₃/DMF) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
